REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[Na].[CH3:7][Si:8]([CH2:11][C:12]([O-])=O)([CH3:10])[CH3:9].[O:15]1CCCC1>>[CH3:7][Si:8]([CH3:10])([CH3:9])[C:11]([Si:2]([CH3:5])([CH3:4])[CH3:1])([OH:15])[CH3:12] |^1:5|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CC(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then, precipitated inorganic residue
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Remained oil is separated by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C(C)(O)[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |